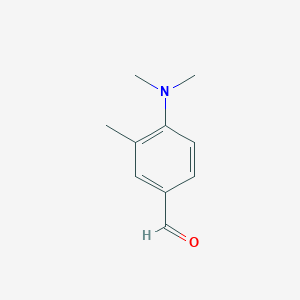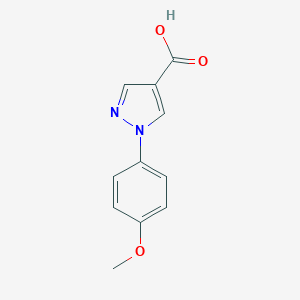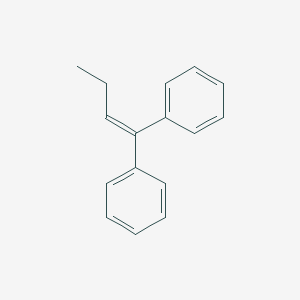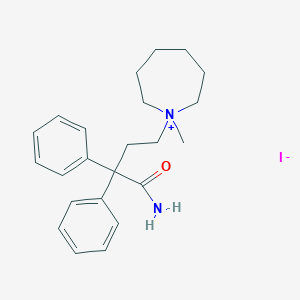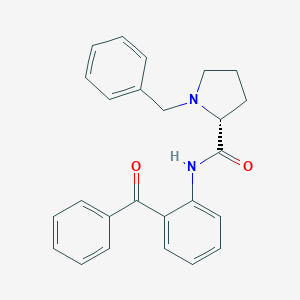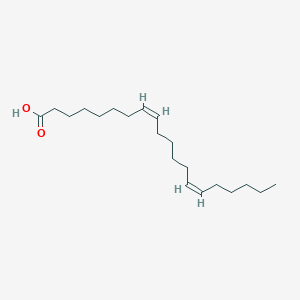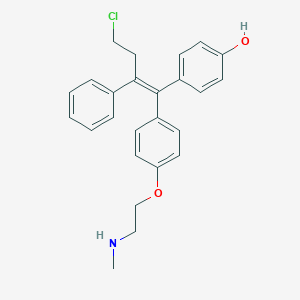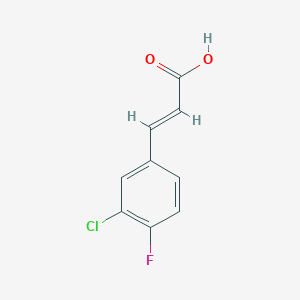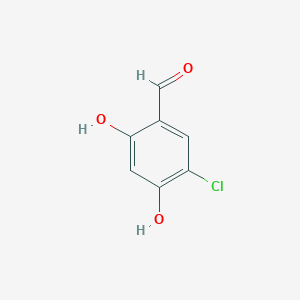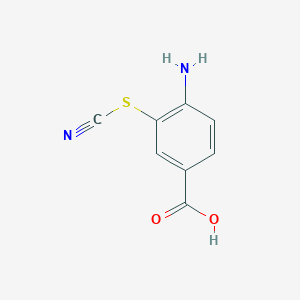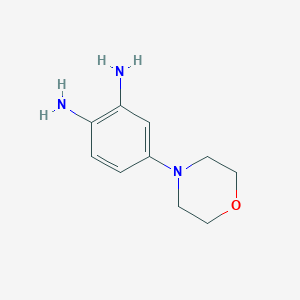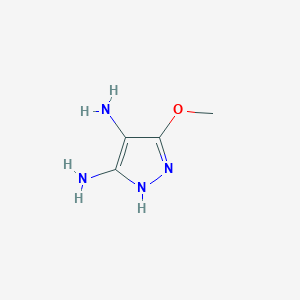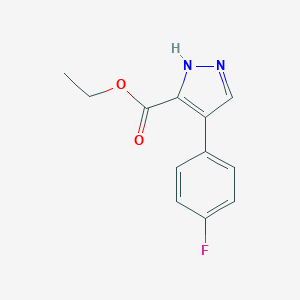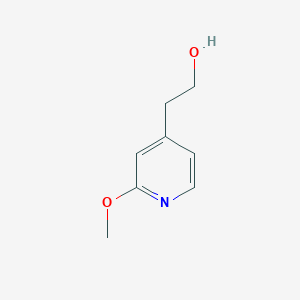![molecular formula C11H19N B189992 Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) CAS No. 197858-23-4](/img/structure/B189992.png)
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a bicyclic organic compound that is widely used in scientific research. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a unique structure that makes it an attractive candidate for drug design and discovery.2.1]hept-2-yl-, exo-(9CI).
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) may also have an effect on the immune system, as it has been found to inhibit the production of cytokines.
Effets Biochimiques Et Physiologiques
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to inhibit the production of cytokines, which are involved in the immune response. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to have a low toxicity profile, making it a promising candidate for drug design and discovery.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has several advantages for lab experiments. It is a versatile building block for the synthesis of a variety of compounds. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a low toxicity profile, making it a promising candidate for drug design and discovery. However, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) can be difficult to synthesize, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI). One direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its mechanism of action and its potential as an inhibitor of COX enzymes. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) could also be further studied for its anti-inflammatory, analgesic, and anti-tumor activities. Finally, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) could be used as a starting point for the design and synthesis of new compounds with improved pharmacological properties.
In conclusion, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities, and has a low toxicity profile. Further research is needed to fully understand its mechanism of action and explore its potential as a chiral auxiliary in asymmetric synthesis. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a promising candidate for drug design and discovery, and its future directions are numerous.
Méthodes De Synthèse
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) can be synthesized by the reaction of cyclohexanone and ammonia in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, followed by a cyclization step to form the pyrrolidine ring. The resulting product is a white crystalline solid with a melting point of 78-80°C.
Applications De Recherche Scientifique
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a wide range of scientific research applications. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials. It has also been used as a chiral auxiliary in asymmetric synthesis. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities.
Propriétés
Numéro CAS |
197858-23-4 |
|---|---|
Nom du produit |
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) |
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
1-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]pyrrolidine |
InChI |
InChI=1S/C11H19N/c1-2-6-12(5-1)11-8-9-3-4-10(11)7-9/h9-11H,1-8H2/t9-,10+,11+/m0/s1 |
Clé InChI |
JWIHFKMPDQKAMX-HBNTYKKESA-N |
SMILES isomérique |
C1CCN(C1)[C@@H]2C[C@H]3CC[C@@H]2C3 |
SMILES |
C1CCN(C1)C2CC3CCC2C3 |
SMILES canonique |
C1CCN(C1)C2CC3CCC2C3 |
Synonymes |
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



